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Compound of Interest

Compound Name: Methyl 15-hydroxykauran-18-oate

Cat. No.: B1207758

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
15-hydroxykauran-18-oate, a diterpenoid of the kaurane class. Due to the limited availability
of public data for this specific molecule, this guide presents data for the closely related
stereoisomer, Methyl ent-153-hydroxy-16a-kauran-19-oate, and provides foundational
spectroscopic information from the parent compound, methyl ent-kaur-16-en-19-oate. This
information serves as a valuable reference for the characterization and further investigation of
this class of compounds. Additionally, this guide explores the known biological activities of
related kaurane diterpenoids and visualizes key signaling pathways they are known to
modulate.

Spectroscopic Data

The following tables summarize the available *H and 3C Nuclear Magnetic Resonance (NMR)
and Mass Spectrometry (MS) data for kaurane diterpenoids closely related to Methyl 15-
hydroxykauran-18-oate.

Table 1: *H NMR Spectral Data of Methyl ent-kaur-16-en-19-oate
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Position Chemical Shift (5, Multiplicity Coupling Constant
ppm) (3, Hz)

la 1.85 m

1B 1.08 m

2a 1.65 m

2p 1.45 m

3a 1.38 m

3p 1.05 m

5 1.75 dd 11.5, 6.0

6a 1.95 m

6p 1.80 m

7a 1.50 m

B 1.25 m

9 0.95 d 6.5

11la 1.60 m

11B 1.40 m

120 1.70 m

12B 1.55 m

13 2.65 s

14a 1.90 m

14B 1.15 m

150 2.05 m

15 1.50 m

17 4.78 S

17 4.73 s

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1207758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

18-CHs 1.18 S
20-CHs 0.83 s
OCHs 3.65 S

Table 2: 13C NMR Spectral Data of Methyl ent-kaur-16-en-19-oate
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Position Chemical Shift (6, ppm)
1 40.8
2 19.2
3 37.9
4 43.9
5 57.0
6 21.8
7 41.4
8 44.3
9 55.4
10 39.7
11 18.5
12 33.3
13 43.8
14 39.9
15 49.2
16 155.9
17 103.0
18 28.9
19 (C=0) 178.4
20 15.6
OCHs 51.2

Table 3: Mass Spectrometry Data of a Representative Kaurane Diterpenoid Ester
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miz Relative Intensity (%) Proposed Fragment

[M]* (Methyl 15-

332 15
hydroxykauran-18-oate)

314 25 [M - H201*

301 10 [M - OCHs]*

289 5 [M - COOCHs]*

273 40 [M - H20 - CsHs]*
Retro-Diels-Alder

255 100

fragmentation

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for kaurane diterpenoids. Specific parameters may vary based on the instrumentation and
experimental setup.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7
mL of a deuterated solvent (e.g., CDClz, CDsOD) in a 5 mm NMR tube. A small amount of
tetramethylsilane (TMS) is often added as an internal standard (6 0.00 ppm).

e Instrumentation: NMR spectra are typically recorded on a high-field spectrometer, such as a
400, 500, or 600 MHz instrument.

e IH NMR Acquisition: Proton spectra are acquired using a standard single-pulse experiment.
Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of
scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay
of 1-5 seconds.

e 13C NMR Acquisition: Carbon spectra are acquired using a proton-decoupled pulse sequence
(e.g., PENDANT, DEPT) to simplify the spectrum and enhance the signal of quaternary
carbons. A wider spectral width (e.g., 0-220 ppm) is used, and a significantly larger number
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of scans (several hundred to thousands) is required due to the lower natural abundance of
the 13C isotope.

2D NMR Experiments: To aid in the structural elucidation and complete assignment of
signals, various 2D NMR experiments are often performed, including:

[¢]

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton
and carbon atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons.

o NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of
protons, which is crucial for stereochemical assignments.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, typically via
direct infusion or coupled to a chromatographic system like Gas Chromatography (GC) or
Liquid Chromatography (LC). For GC-MS, derivatization (e.g., silylation) may be necessary
to increase the volatility of the analyte.

lonization: Electron lonization (El) is a common technique for GC-MS, providing
characteristic fragmentation patterns. For LC-MS, softer ionization techniques like
Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization (APCI) are used
to generate protonated or deprotonated molecular ions.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight, ion trap).

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at
different m/z values. High-resolution mass spectrometry (HRMS) can be used to determine
the elemental composition of the molecular ion and its fragments with high accuracy.

Biological Activity and Signaling Pathways

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1207758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Kaurane diterpenoids have been reported to exhibit a wide range of biological activities,
including anti-inflammatory, antimicrobial, and anticancer effects. These activities are often
mediated through the modulation of specific cellular signaling pathways.

Anticancer Activity: Apoptosis Induction

Many kaurane diterpenoids induce apoptosis (programmed cell death) in cancer cells. A key
pathway involved is the intrinsic or mitochondrial pathway of apoptosis.

Click to download full resolution via product page

Caption: Intrinsic apoptosis pathway modulated by kaurane diterpenoids.

Anti-inflammatory Activity: NF-kB Pathway Inhibition

The anti-inflammatory effects of some kaurane diterpenoids are attributed to their ability to
inhibit the pro-inflammatory NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B
cells) signaling pathway.
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Caption: Inhibition of the NF-kB signaling pathway by kaurane diterpenoids.

Experimental Workflow: From Natural Source to
Spectroscopic Data

The general workflow for obtaining and characterizing a natural product like Methyl 15-
hydroxykauran-18-oate involves several key stages.
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Caption: General workflow for the isolation and characterization of kaurane diterpenoids.
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 To cite this document: BenchChem. [Spectroscopic and Biological Insights into Methy! 15-
hydroxykauran-18-oate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1207758#spectroscopic-data-nmr-ms-for-methyl-15-
hydroxykauran-18-oate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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